4-(1-Methylindolin-5-yl)but-3-en-2-one
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Overview
Description
4-(1-Methylindolin-5-yl)but-3-en-2-one is an organic compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 4-(1-Methylindolin-5-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form the enone structure . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
4-(1-Methylindolin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Methylindolin-5-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylindolin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may act on histone acetyltransferase KAT2B, influencing gene expression and cellular processes . The compound’s effects are mediated through pathways involving the modulation of protein function and signaling cascades.
Comparison with Similar Compounds
4-(1-Methylindolin-5-yl)but-3-en-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
What sets this compound apart is its unique enone structure, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(E)-4-(1-methyl-2,3-dihydroindol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H15NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h3-6,9H,7-8H2,1-2H3/b4-3+ |
InChI Key |
RNMDUSGOVHUHSV-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)N(CC2)C |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)N(CC2)C |
Origin of Product |
United States |
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